molecular formula C10H9NO5 B13587943 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13587943
M. Wt: 223.18 g/mol
InChI Key: KZOUZJDDXBAXAA-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 4-methylacetophenone followed by oxidation and subsequent carboxylation. The nitration step introduces the nitro group into the aromatic ring, and the oxidation step converts the methyl group to a carboxylic acid group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and potassium permanganate or chromium trioxide for oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 3-(4-Methyl-3-aminophenyl)-2-oxopropanoic acid.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrophenylboronic acid
  • 3-Nitro-4-methylbenzeneboronic acid
  • 3-Nitro-4-methylphenylboronic acid

Uniqueness

3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

3-(4-methyl-3-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9NO5/c1-6-2-3-7(4-8(6)11(15)16)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

KZOUZJDDXBAXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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